2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrimidine with diethylaminoethylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethylaminoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidines: These compounds share a similar core structure but may have different substituents.
Pyrimidine Derivatives: Other derivatives of pyrimidine, such as 2,4-diaminopyrimidine, exhibit similar biological activities.
Uniqueness
2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
94565-18-1 |
---|---|
Molecular Formula |
C16H32Cl2N4S2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-[2-(diethylazaniumyl)ethylsulfanyl]pyrimidin-4-yl]sulfanylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C16H30N4S2.2ClH/c1-5-19(6-2)11-13-21-15-9-10-17-16(18-15)22-14-12-20(7-3)8-4;;/h9-10H,5-8,11-14H2,1-4H3;2*1H |
InChI Key |
NOMYFUUSXNIBML-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=NC(=NC=C1)SCC[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.